molecular formula C16H17N5O3S B6100793 N-[2-(2-ethyl-2H-tetrazol-5-yl)phenyl]-4-methoxybenzenesulfonamide

N-[2-(2-ethyl-2H-tetrazol-5-yl)phenyl]-4-methoxybenzenesulfonamide

Cat. No. B6100793
M. Wt: 359.4 g/mol
InChI Key: JKAYNJKHQMRSBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(2-ethyl-2H-tetrazol-5-yl)phenyl]-4-methoxybenzenesulfonamide, commonly known as Efonidipine, is a calcium channel blocker used for the treatment of hypertension. It is a potent vasodilator that works by inhibiting the influx of calcium ions into vascular smooth muscle cells, leading to relaxation of the blood vessels and reduction in blood pressure. Efonidipine was first synthesized in 1995 by a Japanese pharmaceutical company, Sankyo Co. Ltd. Since then, extensive research has been conducted on its synthesis, mechanism of action, and therapeutic applications.

Mechanism of Action

Efonidipine works by selectively blocking L-type calcium channels in vascular smooth muscle cells. This leads to a decrease in the influx of calcium ions into the cells, which ultimately results in relaxation of the blood vessels and a reduction in blood pressure. Unlike other calcium channel blockers, Efonidipine also has a weak inhibitory effect on T-type calcium channels, which may contribute to its antihypertensive effects.
Biochemical and Physiological Effects
In addition to its antihypertensive effects, Efonidipine has been found to have other biochemical and physiological effects. Studies have shown that it can improve endothelial function by increasing the production of nitric oxide, a potent vasodilator. It has also been found to have anti-inflammatory effects, which may be beneficial in the treatment of atherosclerosis and other inflammatory conditions.

Advantages and Limitations for Lab Experiments

Efonidipine has several advantages for use in laboratory experiments. It is a potent and selective calcium channel blocker that can be used to investigate the role of calcium channels in various physiological processes. It has also been found to have a favorable safety profile with minimal side effects. However, its use may be limited by its high cost and limited availability in some regions.

Future Directions

There are several future directions for research on Efonidipine. One area of interest is its potential use in the treatment of other cardiovascular diseases, such as heart failure and angina. Another area of research is the development of new formulations and delivery methods that may improve its efficacy and reduce its side effects. Additionally, further studies are needed to elucidate the molecular mechanisms underlying its therapeutic effects and to identify new targets for drug development.

Synthesis Methods

The synthesis of Efonidipine involves a multi-step process that begins with the reaction of 2-ethylphenylhydrazine with 2-nitrobenzaldehyde to form 2-(2-ethylphenyl) hydrazono-2-nitrobenzene. This compound is then treated with sodium methoxide to form 2-(2-ethylphenyl) hydrazono-2-nitrophenol, which is further reacted with 4-methoxybenzenesulfonyl chloride to form Efonidipine.

Scientific Research Applications

Efonidipine has been extensively studied for its therapeutic potential in the treatment of hypertension. Several clinical trials have demonstrated its efficacy in reducing blood pressure in patients with mild to moderate hypertension. In addition, it has been found to have a favorable safety profile with minimal side effects.

properties

IUPAC Name

N-[2-(2-ethyltetrazol-5-yl)phenyl]-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O3S/c1-3-21-18-16(17-20-21)14-6-4-5-7-15(14)19-25(22,23)13-10-8-12(24-2)9-11-13/h4-11,19H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKAYNJKHQMRSBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1N=C(N=N1)C2=CC=CC=C2NS(=O)(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.